molecular formula C22H22O6 B2720939 tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-66-0

tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2720939
CAS No.: 869080-66-0
M. Wt: 382.412
InChI Key: OPYVIAGCOSLITP-UHFFFAOYSA-N
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Description

tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin-derived compound featuring a 3-(4-methoxyphenyl) substituent on the chromen-2-one core and a tert-butyl ester group linked via an acetoxy bridge at the 7-position. Coumarins are widely studied for their photophysical properties, biological activities, and applications in materials science. This compound’s structural uniqueness lies in its tert-butyl ester, which enhances lipophilicity and stability compared to smaller ester analogs, and the 4-methoxyphenyl group, which may influence electronic and steric properties .

Properties

IUPAC Name

tert-butyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-17-10-7-15-11-18(21(24)27-19(15)12-17)14-5-8-16(25-4)9-6-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYVIAGCOSLITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable chromen-2-one precursor under basic conditions to form the intermediate 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-ol. This intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Compounds with chromenone structures have been extensively studied for their anticancer properties. Research indicates that derivatives of chromenone can inhibit tubulin polymerization, thereby exerting antitumor effects. For instance, studies on related compounds have shown significant antiproliferative activity against various cancer cell lines, suggesting that tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate may similarly exhibit these properties .
  • Acetylcholinesterase Inhibition
    • The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for Alzheimer's disease research. Inhibitors of this enzyme can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's .
  • Antioxidant Properties
    • Chromenone derivatives are also recognized for their antioxidant capabilities. The presence of methoxy groups in the structure may enhance these properties, making the compound a candidate for further studies in oxidative stress-related disorders .

Case Study 1: Antitumor Activity

A study focused on a series of chromenone derivatives demonstrated that modifications at the 4-position significantly enhanced their cytotoxic effects against human cancer cell lines. The derivatives exhibited IC50 values ranging from 5 to 20 µM, indicating promising anticancer potential .

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays on related coumarin compounds showed strong inhibition of acetylcholinesterase activity, with some compounds achieving IC50 values below 5 µM. This suggests that this compound could be similarly effective and warrants further investigation .

Mechanism of Action

The mechanism of action of tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Chromen Ring

Key structural analogs differ in substituents at the 3-position of the chromen-2-one core or the ester group:

  • 3-(4-Methoxyphenyl) vs. For example, tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate (MW: 420.4 g/mol) replaces the 4-methoxyphenyl with a phenyl and trifluoromethyl group, increasing hydrophobicity and steric bulk .

Ester Group Variations

The tert-butyl ester group significantly impacts solubility and stability:

  • tert-butyl vs.
  • tert-butyl vs. Benzofuran-Modified Esters :
    tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (MW: 422.43) incorporates a benzofuran moiety, expanding conjugation and altering photophysical properties compared to the target compound .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    The tert-butyl group increases molecular weight (estimated ~406 g/mol for the target compound) compared to methyl or ethyl esters. For instance, ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (MW: ~260 g/mol) lacks the bulky tert-butyl and 4-methoxyphenyl groups, resulting in lower lipophilicity .
  • Stability :
    Tert-butyl esters resist hydrolysis better than acetyl or propenyl esters, as seen in tert-butyl 2-((4-(bromomethyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (MW: 369.03), where the bromomethyl group enhances reactivity for further substitutions .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (Target) C₂₂H₂₂O₆* ~406 3-(4-methoxyphenyl), tert-butyl ester Enhanced lipophilicity, stability [15], [5]
tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₂H₁₉F₃O₅ 420.4 3-phenyl, 2-CF₃ High hydrophobicity [14]
2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid C₁₇H₁₁ClO₅ 258.23 3-(4-chlorophenyl), acetic acid Electron-deficient core [12], [16]
Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate C₂₄H₂₂O₆ ~422 Propenyl ester, 4-methyl Reactive ester group [15]
tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate C₂₄H₂₂O₇ 422.43 Benzofuran substituent Extended conjugation [8]

*Estimated based on structural similarity to analogs.

Biological Activity

Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action of this compound, supported by various research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of chromone derivatives with appropriate alkylating agents. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which elucidate the arrangement of atoms and functional groups within the molecule.

2.1 Antioxidant Properties

Research indicates that compounds with chromone structures exhibit significant antioxidant activities. The presence of the methoxy group on the phenyl ring enhances these properties by stabilizing free radicals through electron donation. A study demonstrated that related chromone derivatives showed IC50 values ranging from 10 to 30 µM against various free radicals, suggesting a robust capacity for scavenging reactive oxygen species (ROS) .

2.2 Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes relevant to neurodegenerative diseases:

  • Cholinesterases : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. In vitro studies reported IC50 values of approximately 19.2 µM for AChE and 13.2 µM for BChE .
  • Cyclooxygenases : The compound also showed potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .

2.3 Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound induced apoptosis at concentrations above 25 µM, with a notable increase in cell death observed in MCF-7 cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to effectively neutralize free radicals.
  • Enzyme Interaction : Molecular docking studies suggest that the compound interacts with key residues in AChE and COX enzymes, forming stable complexes that inhibit their activity .

4.1 Case Study: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was administered to animal models exhibiting symptoms of cognitive decline. Results indicated improved memory retention and reduced oxidative stress markers in treated groups compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

4.2 Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokine levels in animals treated with this compound, suggesting its efficacy in managing inflammatory conditions.

5. Conclusion

This compound displays promising biological activities, particularly as an antioxidant and enzyme inhibitor, with potential applications in treating neurodegenerative diseases and inflammation-related conditions. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Data Table: Biological Activities Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AntioxidantFree Radicals10 - 30
Cholinesterase InhibitionAChE19.2
BChE13.2
CytotoxicityMCF-7 Cell Line>25
HeLa Cell Line>25
Anti-inflammatoryCOX InhibitionModerate

Q & A

Q. Reported Yields :

StepSolvent SystemYieldReference
EtherificationAcetone/K₂CO₃~75%
Suzuki CouplingDioxane/H₂O60–69%

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:
Due to limited vendor-provided analytical data (e.g., Sigma-Aldrich explicitly states no data collection ), researchers must prioritize:

  • NMR Spectroscopy : Confirm ester (δ 1.4–1.5 ppm for tert-butyl) and coumarin carbonyl (δ ~160 ppm in 13C^{13}\text{C}-NMR) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts from incomplete coupling reactions .
  • X-ray Crystallography : Resolve structural ambiguities, particularly stereochemistry at the coumarin-oxygen linkage (if applicable) .

Basic: What safety precautions are advised given limited toxicity data?

Answer:
Available safety data (e.g., Key Organics Limited ) classify the compound under acute toxicity Category 4 (oral, dermal, inhalation). Recommended protocols:

  • Handling : Use fume hoods, nitrile gloves, and lab coats.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
  • Storage : Keep in a dry, dark environment at 2–8°C to prevent ester hydrolysis .

Advanced: How can synthetic yields be optimized for large-scale applications?

Answer:
Key variables impacting yield:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions.
  • Catalyst Loading : Pd catalysts at 2–5 mol% balance cost and reactivity .
  • Temperature Control : Suzuki reactions perform best at 80–100°C; higher temperatures degrade tert-butyl esters .

Case Study : A 69% yield was achieved using acetic acid as a solvent and 18-hour stirring at room temperature, avoiding thermal degradation .

Advanced: How should researchers address contradictions in toxicity data?

Answer:
Discrepancies exist between GHS Category 4 classifications and "no data available" claims . Mitigation strategies:

Cross-Reference Analogues : Compare with structurally similar coumarin esters (e.g., 4-butyl derivatives), which show moderate aquatic toxicity (H400) .

Preliminary Assays : Conduct in vitro cytotoxicity screens (e.g., MTT assay on HepG2 cells) to establish baseline toxicity .

Environmental Caution : Assume high bioaccumulation potential (logP >3.5 predicted) and avoid aqueous disposal .

Advanced: What are understudied applications in drug discovery or material science?

Answer:
Emerging applications include:

  • Drug Delivery : The tert-butyl ester acts as a prodrug moiety, hydrolyzing in vivo to release active carboxylates .
  • Fluorescent Probes : Coumarin derivatives exhibit strong UV absorption (λmax ~320 nm) and fluorescence, useful in cellular imaging .
  • Polymer Chemistry : The acetoxy group facilitates radical-initiated polymerization for specialty coatings .

Research Gap : Limited data on photostability and metabolic pathways (phase I/II enzymes) warrant further study.

Methodological: How to resolve low reproducibility in coupling reactions?

Answer:
Common issues and fixes:

  • Impure Boronic Acids : Purify via column chromatography (silica gel, hexane/EtOAc) .
  • Moisture Sensitivity : Use anhydrous solvents and molecular sieves for Suzuki reactions .
  • Byproduct Formation : Add scavengers (e.g., thiourea) to sequester residual Pd .

Methodological: Best practices for long-term storage and stability?

Answer:

  • Stability Studies : Monitor degradation via HPLC every 6 months; observed hydrolysis to acetic acid derivatives occurs at >12 months .
  • Lyophilization : For aqueous solubility, lyophilize as a sodium salt and store under argon .

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